(S)-2-Hydroxy-3-methylbutanoic acid

Description

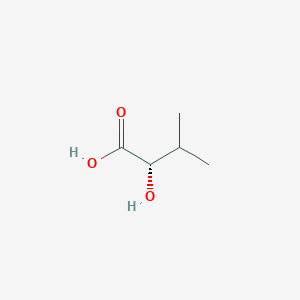

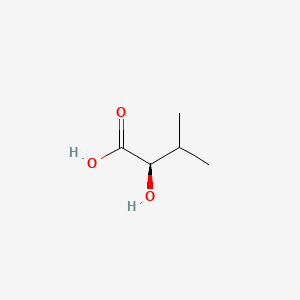

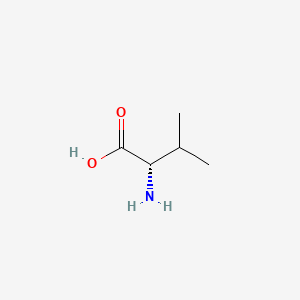

Structure

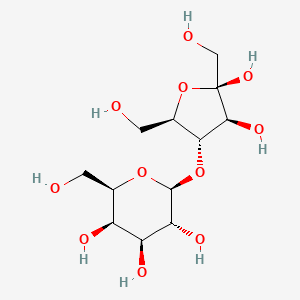

3D Structure

Propriétés

IUPAC Name |

(2S)-2-hydroxy-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEWQZIDQIYUNV-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17407-55-5 | |

| Record name | (S)-2-Hydroxy-3-methylbutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17407-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyisovaleric acid, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017407555 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXYISOVALERIC ACID, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUB6H7ST9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-2-Hydroxy-3-methylbutanoic acid chemical properties

An In-depth Technical Guide on the Core Chemical Properties of (S)-2-Hydroxy-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as L-alpha-Hydroxyisovaleric acid, is a chiral alpha-hydroxy acid that serves as a crucial building block in synthetic organic chemistry and plays a role as a human metabolite.[1][2][3] Its stereospecific nature makes it a valuable component in the synthesis of peptides and other complex chiral molecules, including antineoplastic agents.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and its role in metabolic pathways.

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-hydroxy-3-methylbutanoic acid[1] |

| CAS Number | 17407-55-5[1][4] |

| Molecular Formula | C₅H₁₀O₃[1] |

| Molecular Weight | 118.13 g/mol [1][4] |

| InChI Key | NGEWQZIDQIYUNV-BYPYZUCNSA-N[4] |

| SMILES String | CC(C)--INVALID-LINK--C(O)=O[4] |

| Synonyms | (S)-(+)-2-Hydroxy-3-methylbutyric acid, L-alpha-Hydroxyisovaleric acid, (2S)-2-hydroxy-3-methylbutanoic acid[1][2][4] |

Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid[4][5] | [4][5] |

| Melting Point | 68-70 °C[2][4] | [2][4] |

| Boiling Point | 124-125 °C at 13 mmHg[2][4] | [2][4] |

| Optical Activity | [α]20/D +19° (c = 1 in chloroform)[4] | [4] |

| pKa | 3.87 ± 0.16 (Predicted)[6] | [6] |

| Solubility | Soluble in dimethyl sulfoxide (B87167) and methanol (B129727).[6] | [6] |

Spectral Data

| Spectroscopy | Data Highlights |

| ¹H NMR | Spectra available in public databases.[7][8] |

| ¹³C NMR | Spectra available in public databases.[3][9] |

| Infrared (IR) | Data available in public databases.[6] |

| Mass Spectrometry | Fragmentation data for derivatives are available.[10] |

Chemical Reactivity

This compound exhibits the characteristic reactivity of both a carboxylic acid and a secondary alcohol.

-

Esterification: The carboxylic acid group can be esterified with alcohols under acidic conditions.

-

Amide Formation: The carboxylic acid can react with amines to form amides.

-

Oxidation: The secondary alcohol can be oxidized to a ketone.

-

Acylation: The hydroxyl group can be acylated to form esters.

As an alpha-hydroxy acid, it is a stronger acid than its non-hydroxylated counterpart due to intramolecular hydrogen bonding.[2] Alpha-hydroxy acids are also susceptible to acid-catalyzed decarbonylation.[2]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented synthesis method.[10]

Materials:

-

2-methyl-L-phenylalanine hydrochloride

-

1M Dilute sulfuric acid

-

Sodium nitrite (B80452)

-

Distilled water

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

1L three-necked reaction flask

-

Ice bath

-

Stirrer

Procedure:

-

In a 1L three-necked reaction flask, add 2-methyl-L-phenylalanine hydrochloride (60.1 g, 0.28 mol), 1,4-dioxane (150 mL), and 1M dilute sulfuric acid (150 mL).[10]

-

Cool the mixture in an ice bath.

-

Prepare a solution of sodium nitrite (96 g, 1.39 mol) in distilled water (200 mL).

-

Add the sodium nitrite solution dropwise to the reaction mixture with continuous stirring while maintaining the cold temperature.[10]

-

After the addition is complete, allow the reaction to stir at room temperature overnight.[10]

-

The crude product is then purified by pulping with a mixed solution of petroleum ether and ethyl acetate (3:1 volume ratio).[10]

Caption: Synthesis workflow for this compound.

Purification

The crude product from the synthesis can be further purified by recrystallization. The choice of solvent will depend on the impurities present. A common method involves dissolving the crude solid in a minimal amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.

Determination of Optical Purity by Gas Chromatography (GC)

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., Chirasil-Val).

Sample Preparation (Derivatization):

Alpha-hydroxy acids are typically derivatized before GC analysis to improve their volatility and chromatographic behavior. A common method is esterification followed by acylation.

-

Esterification: Convert the carboxylic acid to its methyl ester by reacting with methanol in the presence of an acid catalyst (e.g., HCl).

-

Acylation: React the hydroxyl group with an acylating agent (e.g., trifluoroacetic anhydride) to form the corresponding ester.

GC Conditions (Illustrative):

-

Column: Chirasil-Val (or equivalent chiral column)

-

Injector Temperature: 250 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen

-

Oven Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 180 °C) at a controlled rate (e.g., 5 °C/min).

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample solution.

The two enantiomers will have different retention times on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Caption: Workflow for determining optical purity by GC.

Biological Role and Metabolic Pathways

This compound is a metabolite in the catabolism of branched-chain amino acids (BCAAs), specifically valine. Elevated levels of this and other BCAA metabolites are observed in certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD).[11]

MSUD is caused by a deficiency in the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, which is responsible for the oxidative decarboxylation of the alpha-keto acids derived from leucine, isoleucine, and valine.[8][9] This enzymatic block leads to the accumulation of BCAAs and their corresponding alpha-keto and alpha-hydroxy acids in bodily fluids.[12]

Branched-Chain Amino Acid Catabolism Pathway

The following diagram illustrates the initial steps in the catabolism of valine, leading to the formation of this compound.

Caption: Simplified valine catabolism pathway.

Safety Information

This compound is classified as an irritant.

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

Conclusion

This compound is a molecule of significant interest due to its chirality and its role in both chemical synthesis and human metabolism. A thorough understanding of its chemical properties, reactivity, and biological context is essential for researchers in drug development and related scientific fields. The protocols and data presented in this guide offer a foundational resource for the synthesis, analysis, and application of this important chiral building block.

References

- 1. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Branched Chain Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Maple syrup urine disease: interrelations between branched-chain amino-, oxo- and hydroxyacids; implications for treatment; associations with CNS dysmyelination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Branched-Chain Amino Acid (BCAA) Metabolism: Pathways & Regulation [metabolomics.creative-proteomics.com]

- 6. This compound | C5H10O3 | CID 853180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-3-methyl-butyric acid - SpectraBase [spectrabase.com]

- 8. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 9. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 10. Butanoic acid, 2-hydroxy-3-methyl-, ethyl ester [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. Urinary biomarkers of oxidative damage in Maple syrup urine disease: the L-carnitine role - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of (S)-alpha-Hydroxyisovaleric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-alpha-Hydroxyisovaleric acid, also known as (S)-2-Hydroxy-3-methylbutanoic acid, is a chiral alpha-hydroxy acid of significant interest in various scientific fields. As a natural metabolite of the essential amino acid L-valine, it plays a role in biochemical pathways. Its chiral nature makes it a valuable building block in the asymmetric synthesis of pharmaceuticals and other bioactive molecules. This technical guide provides an in-depth overview of the core physicochemical properties of (S)-alpha-Hydroxyisovaleric acid, details the standard experimental methodologies for their determination, and illustrates its metabolic context and the principles of its stereochemical characterization.

Core Physicochemical Properties

(S)-alpha-Hydroxyisovaleric acid is a white crystalline solid at room temperature. Its molecular structure consists of a carboxylic acid group and a hydroxyl group on the alpha-carbon, with a chiral center at the same carbon, leading to its optical activity.

General and Structural Properties

A summary of the fundamental identifiers and structural properties for (S)-alpha-Hydroxyisovaleric acid is presented below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-hydroxy-3-methylbutanoic acid | |

| Synonyms | L-alpha-Hydroxyisovaleric acid, (S)-(+)-2-Hydroxy-3-methylbutyric acid | |

| Molecular Formula | C₅H₁₀O₃ | [1][2] |

| Molecular Weight | 118.13 g/mol | [1][2] |

| CAS Number | 17407-55-5 | [1][2] |

| Appearance | White crystalline powder/solid | [1] |

Quantitative Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters for (S)-alpha-Hydroxyisovaleric acid. It is important to note that experimental values, particularly for melting points, can vary between sources due to differences in purity and analytical methods.

| Parameter | Value | Conditions / Notes |

| Melting Point (°C) | 48 - 70 | Reported ranges include 48-57°C and 68-70°C.[1][3] |

| Boiling Point (°C) | 124 - 125 | At 13 mmHg pressure.[3] |

| pKa | 3.87 ± 0.16 | Predicted value.[3] |

| Optical Rotation [α]²⁰/D | +17° to +21° | c=1 in Chloroform.[1][3] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 30 mg/mLPBS (pH 7.2): 10 mg/mL | [3] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is critical for research, quality control, and drug development. The following sections describe the standard methodologies for measuring the key parameters of (S)-alpha-Hydroxyisovaleric acid.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. The capillary method is a standard and widely used technique.[4]

Principle: A small, finely powdered sample is packed into a capillary tube and heated in a controlled manner. The temperature range from the first sign of melting (onset) to the complete liquefaction of the sample is recorded as the melting point range.[4]

Methodology:

-

Sample Preparation: A small amount of dry (S)-alpha-Hydroxyisovaleric acid is finely crushed into a powder.

-

Capillary Loading: The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end, achieving a sample height of 1-2 mm.[5][6]

-

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup) alongside a calibrated thermometer.[4]

-

Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.[4][7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded, as is the temperature at which the entire sample becomes a clear liquid. This defines the melting point range.[8]

Boiling Point Determination (Under Reduced Pressure)

As alpha-hydroxy acids can be prone to decomposition at high temperatures, determining the boiling point under reduced pressure (vacuum) is often necessary.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure, the boiling point is lowered, preventing thermal degradation.[9]

Methodology:

-

Apparatus: A small-scale distillation apparatus or a Thiele tube setup is used. The system is connected to a vacuum source and a manometer to measure the pressure.[10]

-

Sample Preparation: A small volume (e.g., < 0.5 mL) of the molten acid is placed in a small vial or test tube.[10]

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted (open end down) and placed into the liquid sample.[10]

-

Heating: The apparatus is heated gently. As the temperature rises, trapped air will bubble out of the inverted capillary. Heating is continued until a steady stream of bubbles emerges, indicating the liquid's vapor pressure is overcoming the external pressure.[9][10]

-

Cooling and Measurement: The heat is removed, and the apparatus is allowed to cool slowly. The bubbling will stop, and as the vapor pressure inside the capillary drops below the external pressure, the liquid will be drawn into the capillary. The temperature at which the liquid just begins to enter the capillary is the boiling point at that specific pressure.[10]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a weak acid like (S)-alpha-Hydroxyisovaleric acid.[1][11]

Principle: A solution of the weak acid is titrated with a strong base (e.g., NaOH). The pH of the solution is monitored with a pH meter as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized ([HA] = [A⁻]). This corresponds to the midpoint of the titration curve's buffer region, identified mathematically as the inflection point.[2]

Methodology:

-

Solution Preparation: A precise amount of (S)-alpha-Hydroxyisovaleric acid is dissolved in deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM).[11]

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution. A standardized solution of NaOH (e.g., 0.1 M) is added incrementally using a burette.[2]

-

Data Collection: After each addition of NaOH, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments of titrant should be used near the equivalence point where the pH changes most rapidly.[11]

-

Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point is determined from the steepest part of the curve (or by using a derivative plot). The volume of NaOH at the half-equivalence point is found, and the corresponding pH on the curve is the experimental pKa.[12]

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[13]

Principle: An excess amount of the solid solute is agitated in a specific solvent for a prolonged period until the solution reaches saturation (equilibrium). The concentration of the dissolved solute in the saturated solution is then measured.[13]

Methodology:

-

Preparation: An excess amount of solid (S)-alpha-Hydroxyisovaleric acid is added to a flask containing a known volume of the solvent (e.g., water, ethanol, DMSO). The excess solid ensures that equilibrium saturation is achieved.[13]

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath (e.g., at 25°C). It is agitated for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can help determine the necessary equilibration time.[14]

-

Phase Separation: After equilibration, the suspension is allowed to stand to let the undissolved solid settle. Alternatively, it can be centrifuged or filtered to separate the saturated solution from the excess solid.[15]

-

Quantification: The concentration of the dissolved acid in the clear, saturated solution is determined using a suitable analytical method, such as HPLC with UV detection or titration.

Optical Rotation Determination (Polarimetry)

Polarimetry measures the rotation of plane-polarized light by a chiral substance in solution, which is a defining characteristic of enantiomers.[16]

Principle: A beam of monochromatic light is passed through a polarizer, creating plane-polarized light. This light then passes through a solution of the chiral sample. The optically active molecules rotate the plane of polarization. An analyzer (a second polarizer) is rotated to measure the angle of this rotation.[17]

Methodology:

-

Sample Preparation: A solution of (S)-alpha-Hydroxyisovaleric acid is prepared by accurately weighing the compound and dissolving it in a specific volume of a suitable achiral solvent (e.g., chloroform) to a known concentration (c, in g/mL).[3]

-

Blank Measurement: The polarimeter cell (of a known path length, l, in decimeters) is filled with the pure solvent, and a blank reading is taken to zero the instrument.[3]

-

Sample Measurement: The cell is rinsed and filled with the sample solution, ensuring no air bubbles are present. The observed rotation (α) is measured.[3]

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (c × l) The temperature and wavelength of light (typically the sodium D-line, 589 nm) are always reported with the value.[17]

Biological and Synthetic Context

Metabolic Pathway: Valine Catabolism

(S)-alpha-Hydroxyisovaleric acid is a direct metabolite in the catabolism of the branched-chain amino acid L-valine. The initial step is the removal of the amino group from valine, a process called transamination, to yield α-ketoisovaleric acid.[18][19] This keto acid can then be reduced to form the corresponding alpha-hydroxy acid. This pathway is a key part of amino acid metabolism in many organisms.[20]

Experimental Workflow: Polarimetry

The determination of optical activity is fundamental to characterizing a chiral molecule like (S)-alpha-Hydroxyisovaleric acid. The workflow for a polarimetry experiment is a sequential process from light source to detection.

Logical Relationship: Enantiomers

(S)-alpha-Hydroxyisovaleric acid is one of two enantiomers. Enantiomers are non-superimposable mirror images that share identical physical properties except for their interaction with plane-polarized light. The (R)-enantiomer, D-alpha-Hydroxyisovaleric acid, rotates light in the opposite direction.

Applications and Significance

The well-defined physicochemical properties of (S)-alpha-Hydroxyisovaleric acid make it a valuable molecule in several areas:

-

Asymmetric Synthesis: It serves as a chiral building block for the synthesis of complex molecules, including peptides, depsipeptides, and other pharmaceuticals.

-

Metabolic Research: As a metabolite of valine, it is studied to understand amino acid metabolism and its deregulation in various diseases.

-

Drug Development: Its structural motifs are incorporated into drug candidates to optimize stereochemistry for improved efficacy and reduced side effects.

Conclusion

This guide has provided a detailed summary of the essential physicochemical characteristics of (S)-alpha-Hydroxyisovaleric acid, grounded in available scientific data. By outlining standard experimental protocols and illustrating its metabolic and stereochemical context, this document serves as a valuable technical resource for professionals in chemical research and pharmaceutical development. The accurate characterization of this and similar chiral molecules is fundamental to advancing science and innovation in these fields.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. asdlib.org [asdlib.org]

- 3. rudolphresearch.com [rudolphresearch.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. byjus.com [byjus.com]

- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. oecd.org [oecd.org]

- 15. enfo.hu [enfo.hu]

- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Overview of Valine Metabolism - Creative Proteomics [creative-proteomics.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Biological Role of (S)-2-Hydroxy-3-methylbutanoic Acid in Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-hydroxyisovaleric acid, is a crucial intermediate in the catabolism of the essential branched-chain amino acid (BCAA), valine. While often viewed as a simple metabolic byproduct, emerging research highlights its potential significance as a biomarker and modulator in various physiological and pathological states, including organic acidurias, insulin (B600854) resistance, and cancer. This technical guide provides a comprehensive overview of the biological role of this compound, detailing its metabolic context, associated enzymatic kinetics, and its interplay with key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this intriguing molecule.

Introduction

This compound is a chiral molecule and a normal, though typically low-level, human metabolite.[1] Its primary and most well-understood role is as an intermediate in the mitochondrial degradation pathway of valine.[2] The catabolism of BCAAs, including valine, leucine, and isoleucine, is a critical process for energy production, particularly in skeletal muscle, and for providing precursors for the synthesis of other biomolecules.[3][4] Dysregulation of BCAA metabolism is implicated in a range of metabolic disorders, making the study of its intermediates, such as this compound, of significant clinical interest.

Metabolic Pathway of this compound

This compound is formed during the catabolism of L-valine. The pathway involves a series of enzymatic reactions primarily occurring within the mitochondria of various tissues, with skeletal muscle being a major site for the initial steps.[4][5]

The key steps leading to the formation and consumption of this compound are:

-

Transamination of Valine: L-valine is first converted to α-ketoisovalerate by the action of branched-chain amino acid aminotransferase (BCAT). This reaction is reversible.[5]

-

Oxidative Decarboxylation: α-ketoisovalerate is then irreversibly converted to isobutyryl-CoA by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. A deficiency in this enzyme complex leads to Maple Syrup Urine Disease (MSUD).[4]

-

Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA by isobutyryl-CoA dehydrogenase.

-

Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA by enoyl-CoA hydratase.

-

Deacylation: 3-hydroxyisobutyryl-CoA is hydrolyzed by 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) to yield 3-hydroxyisobutyrate (B1249102).[6]

-

Oxidation to this compound: While the direct enzymatic conversion to this compound is not as prominently documented in readily available literature as other steps, it is understood to be derived from the subsequent metabolism of valine catabolites. It is structurally an isomer of 3-hydroxy-2-methylbutanoic acid, an intermediate in isoleucine catabolism.[7][8]

-

Further Metabolism: this compound is further metabolized, ultimately leading to the production of propionyl-CoA, which can then enter the citric acid cycle as succinyl-CoA.[2]

Figure 1. Simplified Valine Catabolism Pathway.

Quantitative Data

Quantitative analysis of this compound and related metabolites is crucial for understanding its physiological and pathological roles.

Concentration in Biological Fluids

The concentration of this compound is typically low in healthy individuals but can be elevated in certain metabolic disorders.

| Metabolite | Biological Fluid | Condition | Concentration Range | Reference |

| 2-Hydroxyisovaleric acid | Blood | Normal (Adult) | 7.7 (0.0-19.0) µM | [9] |

| Lactic Acid | Urine | Normal (<1 mo) | <125 mg/g creatinine (B1669602) | [2] |

| Lactic Acid | Urine | Normal (1 mo - 1 yr) | <95 mg/g creatinine | [2] |

| Pyruvic Acid | Urine | Normal | <60 mg/g creatinine | [2] |

| 3-OH-Butyric Acid | Urine | Normal | <50 mg/g creatinine | [2] |

Note: Data for this compound specifically is limited; "2-Hydroxyisovaleric acid" is often used to refer to the racemic mixture or without specifying the stereoisomer.

Enzyme Kinetic Parameters

The activity of enzymes in the valine catabolic pathway dictates the flux of metabolites, including this compound.

| Enzyme | Substrate | Km | Vmax / kcat | Organism/Tissue | Reference |

| Branched-chain amino acid aminotransferase (BCAT) | Leucine | ~1 mM | - | Rat Heart | [10] |

| Branched-chain amino acid aminotransferase (BCAT) | Isoleucine | ~1 mM | - | Rat Heart | [10] |

| Branched-chain amino acid aminotransferase (BCAT) | Valine | ~5 mM | - | Rat Heart | [10] |

| Branched-chain amino acid aminotransferase (BCAT) | α-Ketoglutarate | 0.6 - 3 mM | - | Rat Heart | [10] |

| Branched-chain α-keto acid dehydrogenase (BCKDH) | α-Ketoisovalerate | Sigmoidal kinetics in MSUD | - | Human Lymphoblasts | [3] |

| 3-Hydroxyisobutyrate Dehydrogenase (HIBADH) | 3-Hydroxyisobutyrate | 0.23 mM | - | Human | [11] |

Signaling Pathways

Beyond its role as a metabolic intermediate, metabolites of BCAA catabolism are increasingly recognized for their involvement in cellular signaling, particularly in the context of insulin resistance and mTOR signaling.

Insulin Resistance

Elevated levels of BCAAs and their catabolites have been strongly correlated with insulin resistance.[12] The valine metabolite 3-hydroxyisobutyrate (3-HIB), structurally related to this compound, has been shown to promote insulin resistance in skeletal muscle by increasing lipid uptake.[1][6] Chronic treatment of myotubes with 3-HIB has been found to reduce insulin-stimulated Akt phosphorylation, a key step in the insulin signaling cascade.[6] This suggests that accumulation of valine catabolites, potentially including this compound, could contribute to the pathogenesis of insulin resistance.

Figure 2. Proposed role of valine catabolites in insulin resistance.

mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism.[5] BCAAs, particularly leucine, are potent activators of the mTORC1 signaling pathway.[5] While the direct effect of this compound on mTOR signaling is not well-characterized, the overall flux through the BCAA catabolic pathway is linked to mTORC1 activity. In some cancers, the suppression of BCAA catabolism leads to an accumulation of BCAAs, which in turn chronically activates mTORC1, promoting tumor growth.[13]

Figure 3. BCAA catabolism and mTORC1 signaling.

Experimental Protocols

Quantification of this compound in Urine by GC-MS

This protocol describes a general method for the analysis of organic acids, including this compound, in urine samples.

5.1.1. Materials

-

Urine sample

-

Internal standards (e.g., tropic acid, 2-ketocaproic acid)

-

Hydroxylamine (B1172632) hydrochloride

-

5M HCl

-

Sodium chloride

-

Ethyl acetate (B1210297)

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS)

5.1.2. Procedure

-

Sample Preparation: To a volume of urine normalized to creatinine content (e.g., containing 1 µmol of creatinine), add internal standards.[6]

-

Oximation: Add hydroxylamine hydrochloride to form oxime derivatives of keto-acids and incubate.[6]

-

Acidification and Extraction: Acidify the sample with 5M HCl to a pH < 2. Saturate the solution with sodium chloride. Extract the organic acids twice with ethyl acetate.[14]

-

Drying: Evaporate the combined ethyl acetate extracts to dryness under a stream of nitrogen.

-

Derivatization: Add pyridine and BSTFA with 1% TMCS to the dried residue to form trimethylsilyl (B98337) (TMS) derivatives. Incubate to ensure complete derivatization.[6][14]

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer is operated in either scan or selected ion monitoring (SIM) mode for identification and quantification.

Figure 4. GC-MS workflow for urinary organic acid analysis.

Analysis of BCAA Metabolism in Cell Culture

This protocol provides a framework for studying the metabolism of BCAAs and their catabolites in cultured cells.

5.2.1. Materials

-

Cell line of interest (e.g., HepG2, C2C12 myotubes)

-

Cell culture medium and supplements

-

Stable isotope-labeled BCAAs (e.g., ¹³C-valine)

-

Lysis buffer

-

LC-MS/MS system

5.2.2. Procedure

-

Cell Culture: Culture cells to the desired confluency under standard conditions.

-

Isotope Labeling: Replace the standard medium with a medium containing a stable isotope-labeled BCAA (e.g., ¹³C-valine) for a defined period to allow for metabolic labeling.

-

Metabolite Extraction: Wash the cells with cold PBS and then extract the intracellular metabolites using a suitable solvent (e.g., 80% methanol).

-

Sample Preparation: Centrifuge the cell extract to pellet debris and collect the supernatant containing the metabolites.

-

LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to identify and quantify the labeled and unlabeled forms of this compound and other downstream metabolites.

-

Metabolic Flux Analysis: Use the isotopic enrichment data to calculate the metabolic flux through the valine catabolic pathway.

Western Blotting for mTOR Signaling Pathway Proteins

This protocol outlines the steps for analyzing the activation state of key proteins in the mTOR signaling pathway in response to BCAA metabolites.

5.3.1. Materials

-

Treated cell or tissue lysates

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-S6K, anti-S6K)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

5.3.2. Procedure

-

Protein Quantification: Determine the protein concentration of the cell or tissue lysates.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Electrotransfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of mTOR pathway proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Conclusion and Future Directions

This compound, a key intermediate in valine catabolism, is emerging from the shadows of intermediary metabolism to be recognized as a molecule of potential clinical and physiological significance. Its association with genetic metabolic disorders is well-established, and recent evidence points towards its involvement in the complex interplay between BCAA metabolism, insulin resistance, and mTOR signaling.

Future research should focus on several key areas:

-

Precise Quantification: Development of robust, high-throughput analytical methods to specifically quantify the (S)-enantiomer of 2-Hydroxy-3-methylbutanoic acid in a wide range of biological matrices.

-

Enzymology: Detailed characterization of the enzymes directly responsible for the synthesis and degradation of this compound to understand the regulation of its cellular levels.

-

Signaling Roles: Elucidation of the direct effects of this compound on cellular signaling pathways, particularly its potential to modulate insulin and mTOR signaling.

-

Therapeutic Potential: Investigation into whether targeting the enzymes involved in this compound metabolism could be a viable therapeutic strategy for metabolic diseases.

This technical guide provides a solid foundation for researchers and drug development professionals to delve deeper into the multifaceted biological role of this compound. The provided data, protocols, and pathway diagrams are intended to be a valuable resource to stimulate and support further investigation into this important metabolite.

References

- 1. 3-Hydroxyisobutyrate, A Strong Marker of Insulin Resistance in Type 2 Diabetes and Obesity That Modulates White and Brown Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. seattlechildrenslab.testcatalog.org [seattlechildrenslab.testcatalog.org]

- 3. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Description of Reference Ranges for Organic Acids in Urine Samples from A Pediatric Population in Iran - Reports of Biochemistry and Molecular Biology [rbmb.net]

- 5. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Actions of chronic physiological 3-hydroxyisobuterate treatment on mitochondrial metabolism and insulin signaling in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Urinary organic acids in man. III. Quantitative ranges and patterns of excretion in a normal population. | Semantic Scholar [semanticscholar.org]

- 8. Branched-Chain Amino Acid Supplementation Alters the Abundance of Mechanistic Target of Rapamycin and Insulin Signaling Proteins in Subcutaneous Adipose Explants from Lactating Holstein Cows - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: Showing metabocard for 2-Hydroxy-3-methylbutyric acid (HMDB0000407) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. diabetesjournals.org [diabetesjournals.org]

- 13. tandfonline.com [tandfonline.com]

- 14. The specificity and kinetic mechanism of branched-chain amino acid aminotransferase from Escherichia coli studied with a new improved coupled assay procedure and the enzyme's potential for biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of (S)-2-Hydroxy-3-methylbutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-α-hydroxyisovaleric acid, is a chiral carboxylic acid with the molecular formula C₅H₁₀O₃. As a derivative of the essential branched-chain amino acid L-valine, this compound is a naturally occurring metabolite found across various biological systems, from microorganisms to humans.[1][2] Its presence and concentration can be indicative of specific metabolic states and is of growing interest in fields ranging from food science to clinical diagnostics and drug development due to its role as a chiral building block for peptide synthesis.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound, its biosynthetic pathways, and the methodologies for its detection and quantification.

Natural Occurrence and Quantitative Data

This compound is found in a variety of natural sources, including microorganisms, fermented foods and beverages, and as a human metabolite. Its production is closely linked to the catabolism of L-valine.

In Microorganisms and Fermented Products

Several microorganisms, including the yeast Saccharomyces cerevisiae and bacteria of the genus Streptomyces, are known to produce 2-hydroxy-3-methylbutanoic acid.[3] Its presence is particularly notable in fermented beverages like wine and beer, where it contributes to the sensory profile. The concentration of its ethyl ester, ethyl 2-hydroxy-3-methylbutanoate (B1261901), has been studied, with the (R)-enantiomer often being predominant in wines.[4]

| Sample Type | Compound | Concentration Range | Reference |

| Wine | 2-Hydroxy-3-methylbutanoic acid | Up to 519 µg/L | [5] |

| Beer | 2-Hydroxy-3-methylbutanoic acid | Present (quantification not specified) | [5] |

In Humans

In humans, this compound is a metabolite of L-valine and can be detected in biofluids.[1] Elevated levels of 2-hydroxy-3-methylbutanoic acid in urine have been associated with certain metabolic disorders, including phenylketonuria, methylmalonic acidemia, and maple syrup urine disease, making it a potential biomarker.[6]

Biosynthesis of this compound

The primary biosynthetic route for this compound is through the catabolism of the branched-chain amino acid L-valine. This metabolic pathway involves a series of enzymatic reactions.

The initial step is the transamination of L-valine to α-ketoisovalerate, catalyzed by a branched-chain aminotransferase (BCAT).[1] Subsequently, α-ketoisovalerate is oxidatively decarboxylated to isobutyryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex.[2] Following a series of further enzymatic conversions, an intermediate is formed which is then reduced to yield this compound. The stereospecificity of the final reduction step determines the formation of the (S)-enantiomer.

Biosynthetic pathway of this compound from L-Valine.

Experimental Protocols

The accurate quantification of this compound in biological matrices typically requires chromatographic methods coupled with mass spectrometry. The following is a generalized protocol for the extraction and analysis of this compound from a microbial culture, which can be adapted for other sample types.

Extraction of Organic Acids from Microbial Culture

-

Sample Collection and Quenching:

-

Rapidly cool the microbial culture to 0-4°C to quench metabolic activity.

-

Centrifuge the culture at 4°C to separate the cells from the supernatant. The supernatant can be analyzed for extracellular metabolites, while the cell pellet is used for intracellular analysis.

-

-

Cell Lysis and Extraction:

-

Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of methanol, chloroform, and water).

-

Disrupt the cells using methods such as bead beating, sonication, or freeze-thawing to release intracellular metabolites.

-

Centrifuge the mixture to pellet cell debris.

-

-

Liquid-Liquid Extraction:

-

To the resulting supernatant, add a suitable organic solvent (e.g., ethyl acetate) to extract the organic acids.

-

Vortex the mixture and centrifuge to separate the aqueous and organic phases.

-

Collect the organic phase containing the organic acids.

-

Repeat the extraction process to ensure complete recovery.

-

-

Drying and Derivatization:

-

Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.

-

To the dried residue, add a derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS) to convert the non-volatile organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.

-

Incubate the mixture at a controlled temperature (e.g., 70°C) for a specified time to ensure complete derivatization.

-

GC-MS Analysis

-

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

-

The GC is equipped with a capillary column suitable for the separation of organic acid derivatives (e.g., a DB-5ms column).

-

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C) at a controlled rate.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.

-

Mass Range: m/z 50-600.

-

-

Quantification:

-

Prepare a calibration curve using a pure standard of this compound.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte) should be used to correct for variations in extraction efficiency and instrument response.

-

General experimental workflow for the analysis of this compound.

Signaling Pathways

Currently, there is limited direct evidence for the involvement of this compound in specific signaling pathways. However, as a product of branched-chain amino acid (BCAA) metabolism, its levels are intrinsically linked to the broader signaling networks that regulate BCAA catabolism. These pathways are crucial for cellular growth, energy homeostasis, and nutrient sensing, and are often regulated by key signaling molecules such as mTOR. Alterations in BCAA metabolism have been implicated in various physiological and pathological states, including insulin (B600854) resistance and cancer. Therefore, fluctuations in the concentration of this compound may serve as an indirect indicator of the activity of these larger metabolic and signaling networks.

Context of BCAA metabolism and related signaling.

Conclusion

This compound is a naturally occurring metabolite with a widespread presence in biological systems. Its biosynthesis is directly linked to the catabolism of L-valine, a fundamental metabolic pathway. The ability to accurately quantify this chiral molecule in various matrices is crucial for understanding its role in metabolic regulation, its contribution to the sensory properties of fermented products, and its potential as a biomarker for metabolic diseases. The methodologies and information presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to further explore the significance of this compound in their respective fields. Future research should focus on elucidating its specific roles in cellular signaling and expanding the quantitative analysis to a wider range of natural sources.

References

- 1. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Valine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 2-hydroxy-3-methylbutanoate enantiomers: quantitation and sensory evaluation in wine | OENO One [oeno-one.eu]

- 5. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disruptions in valine degradation affect seed development and germination in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methylbutanoic acid, also known as L-alpha-Hydroxyisovaleric acid, is a chiral carboxylic acid that serves as a crucial building block in the synthesis of various pharmaceutical compounds and is a metabolite in human physiology. Its stereochemistry plays a pivotal role in its biological activity and application in asymmetric synthesis. This guide provides a comprehensive overview of its structure, stereochemistry, physicochemical properties, spectroscopic data, and its role in metabolic pathways.

Structure and Stereochemistry

This compound possesses a single stereocenter at the C2 position, bearing a hydroxyl group. The "(S)" designation indicates that with the carboxyl group at the top and the hydrogen atom pointing away, the substituents (hydroxyl, isopropyl, and carboxyl groups) are arranged in a counter-clockwise direction according to the Cahn-Ingold-Prelog priority rules.

Molecular Structure:

Caption: 2D structure of this compound.

Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-hydroxy-3-methylbutanoic acid[1] |

| CAS Number | 17407-55-5[1] |

| Molecular Formula | C₅H₁₀O₃[1] |

| Molecular Weight | 118.13 g/mol [1] |

| SMILES | CC(C)--INVALID-LINK--O)O[1] |

| InChI | InChI=1S/C5H10O3/c1-3(2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t4-/m0/s1[1] |

| Synonyms | L-alpha-Hydroxyisovaleric acid, (S)-(+)-2-Hydroxy-3-methylbutyric acid, L-2-Hydroxyisovaleric acid[1] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Melting Point | 68-70 °C | |

| Boiling Point | 124-125 °C at 13 mmHg | |

| Optical Activity | [α]²⁰/D +19° (c=1 in chloroform) | |

| Solubility | Soluble in water, DMSO, and methanol. | [2] |

| pKa | Not explicitly found in search results. |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, D₂O):

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 3.83 | d | H-2 |

| 2.01 | m | H-3 |

| 0.95 | d | CH₃-4 |

| 0.82 | d | CH₃-4' |

¹³C NMR (D₂O):

| Chemical Shift (ppm) | Assignment |

| 183.8 | C-1 (COOH) |

| 79.9 | C-2 (CH-OH) |

| 34.1 | C-3 (CH) |

| 21.4 | C-4 (CH₃) |

| 18.4 | C-4' (CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-2500 | Broad | O-H stretch (carboxylic acid and alcohol) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~1725 | Strong | C=O stretch (carboxylic acid) |

| ~1230 | Strong | C-O stretch (carboxylic acid) |

| ~1080 | Strong | C-O stretch (alcohol) |

Biological Role and Metabolic Pathways

This compound is a human metabolite primarily involved in the catabolism of the branched-chain amino acids (BCAAs), valine and isoleucine. Elevated levels of this compound in urine can be indicative of certain metabolic disorders.[2][3]

Valine and Isoleucine Catabolism

The breakdown of valine and isoleucine involves a series of enzymatic reactions. A key step is the conversion of the corresponding α-keto acids to their acyl-CoA derivatives. Under certain metabolic conditions, these α-keto acids can be alternatively reduced to α-hydroxy acids, such as this compound.

Caption: Simplified metabolic pathway of valine and isoleucine catabolism.

This compound has been detected in the urine of patients with metabolic disorders such as phenylketonuria, methylmalonic acidemia, and maple syrup urine disease.[3] Its presence can serve as a diagnostic marker for disruptions in amino acid metabolism.

Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of this compound are not readily found in the scientific literature. However, general strategies for its preparation involve either the enantioselective synthesis from a prochiral precursor or the resolution of a racemic mixture.

General Strategy for Enantioselective Synthesis

One common approach is the enantioselective reduction of the corresponding α-keto acid, 2-keto-3-methylbutanoic acid. This can be achieved using chiral reducing agents or enzymatic catalysis.

Caption: Workflow for enantioselective synthesis.

General Strategy for Chiral Resolution

Alternatively, a racemic mixture of 2-hydroxy-3-methylbutanoic acid can be prepared and then resolved into its individual enantiomers. A common method involves the formation of diastereomeric salts with a chiral amine.

Experimental Workflow for Chiral Resolution:

-

Salt Formation: The racemic acid is reacted with an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) in a suitable solvent to form a mixture of diastereomeric salts.

-

Fractional Crystallization: Due to their different physical properties, one diastereomeric salt will be less soluble and can be selectively crystallized from the solution.

-

Salt Decomposition: The isolated diastereomeric salt is then treated with a strong acid to liberate the enantiomerically pure this compound.

-

Isolation: The final product is isolated through extraction and purified by recrystallization or chromatography.

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Applications in Drug Development and Research

This compound is a valuable chiral building block in the synthesis of various biologically active molecules. Its defined stereochemistry is often essential for the desired pharmacological activity of the final product. It is particularly used in the synthesis of peptide analogues and other complex chiral molecules.

Safety and Handling

This compound is classified as an irritant. It can cause skin and serious eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this compound.[1]

Conclusion

References

- 1. Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (S)-(+)-2-Amino-3-hydroxy-3-methylbutanoic acid, 98%, 94% ee | Fisher Scientific [fishersci.ca]

(S)-2-Hydroxy-3-methylbutanoic acid as a human metabolite

An In-depth Technical Guide on (S)-2-Hydroxy-3-methylbutanoic Acid as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, also known as (S)-α-hydroxyisovaleric acid, is a human metabolite derived from the catabolism of branched-chain amino acids (BCAAs), primarily valine. While present at low levels in healthy individuals, its accumulation in biofluids is a key biomarker for certain inborn errors of metabolism, most notably Maple Syrup Urine Disease (MSUD). In this condition, a deficiency in the branched-chain α-ketoacid dehydrogenase (BCKAD) complex leads to the buildup of BCAAs and their corresponding α-keto acids. These α-keto acids are then alternatively reduced to their hydroxy acid analogs, including this compound. This guide provides a comprehensive overview of its biochemical origins, clinical significance, quantitative data, and detailed analytical protocols for its detection and quantification.

Biochemical Pathways and Synthesis

This compound is not a primary metabolite but rather an overflow product from a dysfunctional metabolic pathway. Its synthesis is intrinsically linked to the catabolism of the essential amino acid valine.

2.1 Valine Catabolism and the Role of the BCKAD Complex In healthy individuals, valine is transaminated to its corresponding α-keto acid, α-ketoisovalerate. This is followed by an irreversible oxidative decarboxylation step catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase (BCKAD) complex.[1][2] This multi-enzyme complex is crucial for the metabolism of all three BCAAs: leucine, isoleucine, and valine.[3]

2.2 Pathophysiological Synthesis in Maple Syrup Urine Disease (MSUD) Maple Syrup Urine Disease is an autosomal recessive disorder caused by mutations in the genes (BCKDHA, BCKDHB, DBT) that encode for the subunits of the BCKAD complex.[1][4] This genetic defect leads to a partial or near-complete loss of BCKAD activity.[2] Consequently, the α-keto acids derived from BCAAs, including α-ketoisovalerate, accumulate to toxic levels in the blood, urine, and cerebrospinal fluid.[1][3] The body attempts to mitigate this toxicity by shunting these α-keto acids into alternative pathways, including reduction to their corresponding α-hydroxy acids. α-ketoisovalerate is thus reduced to 2-hydroxy-3-methylbutanoic acid.[5]

Role in Health and Disease

The clinical significance of this compound is almost exclusively as a biomarker for metabolic disease.

3.1 Healthy States In healthy individuals, the concentration of 2-hydroxy-3-methylbutanoic acid is very low, as the BCKAD complex efficiently processes α-ketoisovalerate.[5] Moderate increases may be observed in non-specific conditions such as lactic acidosis or ketosis.[5]

3.2 Disease States Significant elevation of 2-hydroxy-3-methylbutanoic acid (as part of a broader organic acid profile) is a hallmark of several inborn errors of metabolism:

-

Maple Syrup Urine Disease (MSUD): This is the primary condition associated with high levels of this metabolite.[4][6] Its presence in urine, along with other branched-chain α-keto and α-hydroxy acids, is diagnostic.[6][7]

-

Pyruvate Dehydrogenase Deficiency: This condition can also lead to a significant increase in branched-chain amino acid metabolites.[5]

-

Other Organic Acidemias: Elevated levels can also be found in the urine of patients with a wide range of other metabolic disorders, including propionic acidemia, methylmalonic acidemia, and isovaleric acidemia, often as a secondary metabolic disturbance.

Quantitative Data

Precise quantitative data for this compound is sparse in the literature, as clinical diagnosis often relies on qualitative identification within a full organic acid profile. However, reference ranges for the general compound and its isomers provide a baseline for normal physiological levels. Levels in patients with classic MSUD are significantly higher than these reference ranges.

| Analyte | Biofluid | Condition | Concentration / Excretion Rate | Citation(s) |

| 2-Hydroxyisovaleric acid | Urine | Healthy | < 2 mmol/mol creatinine (B1669602) | [6] |

| 2-Hydroxyisovaleric acid | Urine | Healthy | 0 - 0.4 mmol/mol creatinine | [5] |

| 3-Hydroxyisovaleric acid | Urine | Healthy (pre-biotin deficiency) | Mean: 8.5 ± 3.2 mmol/mol creatinine | [8] |

| 3-Hydroxyisovaleric acid | Urine | Healthy (pre-biotin deficiency) | Mean: 80.6 ± 51 µM | [8] |

| 2-Methylbutyric acid | Serum | Healthy (Hemodialysis Patients) | Mean: 0.22 ± 0.02 µM | [9][10] |

Experimental Protocols: Analysis of Urinary Organic Acids

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of urinary organic acids, including 2-hydroxy-3-methylbutanoic acid. The process involves extraction from the aqueous urine matrix followed by chemical derivatization to increase volatility for GC analysis.

5.1 Principle Organic acids are extracted from acidified urine into an organic solvent. The extract is dried, and the non-volatile hydroxy and carboxylic acid functional groups are converted into volatile trimethylsilyl (B98337) (TMS) ethers and esters through a process called silylation. The derivatized compounds are then separated by gas chromatography and identified and quantified by mass spectrometry.[11][12]

5.2 Detailed Methodology (GC-MS)

-

Sample Preparation & Normalization:

-

Thaw a frozen urine sample and centrifuge to remove particulates.

-

Measure the creatinine concentration of the urine sample for normalization.

-

In a clean glass tube, add a volume of urine normalized to a set amount of creatinine (e.g., equivalent to 1 mg creatinine).[12] Add an internal standard (e.g., a stable isotope-labeled analog or a non-endogenous organic acid like tropic acid).[13]

-

-

Acidification & Extraction:

-

Acidify the sample to a pH < 2 by adding hydrochloric acid (HCl).[11]

-

Saturate the aqueous phase with sodium chloride (NaCl) to improve extraction efficiency.

-

Perform a liquid-liquid extraction by adding an organic solvent such as ethyl acetate. Vortex thoroughly.[13][14]

-

Centrifuge the sample to separate the phases.

-

Carefully transfer the upper organic layer to a new clean glass vial.

-

Repeat the extraction step on the remaining aqueous layer and combine the organic extracts to maximize recovery.[14]

-

-

Drying:

-

Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas, with mild heating (e.g., 35-40°C).[14] It is critical to ensure all solvent and residual water is removed.

-

-

Derivatization (Silylation):

-

To the dried residue, add a silylating agent. A common mixture is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), often in a solvent like pyridine (B92270) or acetonitrile.[11][15]

-

Cap the vial tightly and incubate at a controlled temperature (e.g., 70-90°C) for a set time (e.g., 15-30 minutes) to ensure complete derivatization of all active hydrogens.[16]

-

-

GC-MS Analysis:

-

After cooling to room temperature, inject a small volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.

-

Gas Chromatography: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms). Employ a temperature program that starts at a low temperature (e.g., 70°C) and ramps up to a high temperature (e.g., 300°C) to separate the wide range of metabolites.[12]

-

Mass Spectrometry: Operate the mass spectrometer in full scan mode (e.g., scanning from m/z 50 to 550) to acquire mass spectra of the eluting compounds.[12] Identification is achieved by comparing the retention time and the fragmentation pattern of the TMS-derivatized analyte to that of an authentic chemical standard. Quantification is performed by integrating the peak area of a characteristic ion relative to the internal standard.

-

Conclusion

This compound is a clinically relevant human metabolite whose presence at elevated levels is a strong indicator of Maple Syrup Urine Disease and other related metabolic disorders. Its formation via the reduction of accumulated α-ketoisovalerate is a direct consequence of a deficient BCKAD enzyme complex. For drug development professionals, understanding this pathway is crucial when investigating therapies for MSUD that aim to either restore enzyme function or manage toxic metabolite accumulation. For researchers and scientists, the robust and well-established GC-MS methods for urinary organic acid profiling provide a reliable tool for both the diagnosis and the biochemical monitoring of affected patients. Further research into highly sensitive LC-MS/MS methods could enable more precise quantification in a wider range of biofluids, potentially uncovering new roles for this metabolite in other physiological or pathophysiological states.

References

- 1. Maple Syrup Urine Disease (MSUD): Background, Pathophysiology, Epidemiology [emedicine.medscape.com]

- 2. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 3. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Maple Syrup Urine Disease (MSUD) | Children's Hospital of Philadelphia [chop.edu]

- 5. 2-Hydroxyisovaleric acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]

- 6. 2-Hydroxyisovaleric Acid | Rupa Health [rupahealth.com]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of 3-hydroxyisovaleric acid in urine from marginally biotin-deficient humans by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach | MDPI [mdpi.com]

- 10. Exploring the Benefit of 2-Methylbutyric Acid in Patients Undergoing Hemodialysis Using a Cardiovascular Proteomics Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. erndim.org [erndim.org]

- 12. metbio.net [metbio.net]

- 13. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 14. aurametrix.weebly.com [aurametrix.weebly.com]

- 15. marinelipids.ca [marinelipids.ca]

- 16. gcms.cz [gcms.cz]

An In-depth Technical Guide to (S)-2-Hydroxy-3-methylbutanoic Acid and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Hydroxy-3-methylbutanoic acid, a chiral molecule of significant interest in various scientific domains, serves as a crucial building block in pharmaceutical synthesis and is a key metabolite in human physiology.[1] This technical guide provides a comprehensive overview of its synonyms, physicochemical properties, and its role in metabolic pathways. Furthermore, it details experimental protocols for its synthesis and analysis, offering a valuable resource for professionals in drug development and biochemical research.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and commercial catalogs. A comprehensive list of its synonyms is provided below to aid in literature searches and material sourcing.

| Synonym | CAS Number | Source |

| (2S)-2-hydroxy-3-methylbutanoic acid | 17407-55-5 | [1] |

| L-alpha-Hydroxyisovaleric acid | 17407-55-5 | [1] |

| L-2-hydroxyisovaleric acid | 17407-55-5 | [1] |

| (S)-(+)-2-Hydroxy-3-methylbutanoic acid | 17407-55-5 | |

| (S)-2-hydroxy-3-methylbutyric acid | 17407-55-5 | |

| (S)-(+)-2-Hydroxy-3-methylbutyric acid | 17407-55-5 | |

| (S)-alpha-Hydroxyisovaleric acid | 17407-55-5 | |

| L-2-hydroxy-3-methylbutyric acid | 17407-55-5 | [1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in the following tables.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C5H10O3 | [1] |

| Molecular Weight | 118.13 g/mol | [1] |

| Melting Point | 68-70 °C | |

| Boiling Point | 124-125 °C at 13 mmHg | |

| Optical Activity | [α]20/D +19° (c=1 in chloroform) | |

| Appearance | Solid |

Spectroscopic Data

| Spectroscopy Type | Data Summary | Source |

| ¹H NMR | Spectra available in public databases. | [1] |

| ¹³C NMR | Spectra available in public databases. | [1] |

Metabolic Significance and Signaling Pathways

This compound is the α-hydroxy analogue of the essential amino acid L-valine and is a key intermediate in its metabolic pathway. In healthy individuals, it is involved in the standard catabolism of branched-chain amino acids (BCAAs). However, its accumulation is a hallmark of certain metabolic disorders, most notably Maple Syrup Urine Disease (MSUD).

Branched-Chain Amino Acid (BCAA) Catabolism

The catabolism of the branched-chain amino acids—leucine, isoleucine, and valine—is a critical metabolic process. The initial steps involve transamination to their respective α-keto acids, followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKAD) complex. A defect in this enzyme complex leads to the accumulation of BCAAs and their corresponding α-keto and α-hydroxy acids.

Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive metabolic disorder caused by a deficiency in the BCKAD complex. This enzymatic block leads to the accumulation of BCAAs and their corresponding α-keto acids in blood, urine, and cerebrospinal fluid. The α-keto acids are partially reduced to their α-hydroxy acid analogs, including this compound, which contributes to the characteristic sweet odor of the urine in affected individuals and the severe neurological damage if left untreated.

Experimental Protocols

Synthesis of this compound from L-Valine

A common and established method for the synthesis of this compound is through the diazotization of L-valine. This reaction proceeds with retention of stereochemistry.

Materials:

-

L-Valine

-

Sodium nitrite (B80452) (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Distilled water

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ice bath

Procedure:

-

Prepare a solution of L-valine in dilute sulfuric acid in a flask and cool it in an ice bath to 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite to the L-valine solution with constant stirring, maintaining the temperature below 5 °C. The addition should be dropwise to control the exothermic reaction and prevent the formation of byproducts.

-

After the complete addition of sodium nitrite, continue stirring the reaction mixture in the ice bath for several hours to ensure the reaction goes to completion.

-

The reaction mixture is then extracted multiple times with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Analytical Methods for Chiral Separation and Quantification

The analysis of this compound, particularly the determination of its enantiomeric purity, is crucial. Gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis are powerful techniques for this purpose.

GC-MS Analysis of this compound in Biological Samples

This protocol outlines a general procedure for the analysis of this compound in biological matrices such as urine or plasma.

1. Sample Preparation and Derivatization:

-

To a known volume of the biological sample, add an internal standard.

-

Perform a liquid-liquid or solid-phase extraction to isolate the organic acids.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

To enhance volatility for GC analysis, the dried residue is derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The reaction is typically carried out at 60-80 °C for 30-60 minutes.

2. GC-MS Conditions:

-

Column: A chiral capillary column (e.g., a cyclodextrin-based column) is essential for the separation of the enantiomers.

-

Carrier Gas: Helium at a constant flow rate.

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient is used to separate the analytes, for example, starting at 60 °C and ramping up to 280 °C.

-

Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, which offers higher sensitivity.

3. Data Analysis:

-

The enantiomers of 2-hydroxy-3-methylbutanoic acid will have distinct retention times on the chiral column.

-

Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Conclusion

This compound is a molecule with diverse relevance, from being a fundamental chiral building block in synthetic chemistry to a critical biomarker in metabolic diseases. A thorough understanding of its properties, synonyms, and metabolic context, as provided in this guide, is essential for researchers and professionals in related fields. The detailed experimental protocols offer a practical foundation for its synthesis and analysis, facilitating further research and application.

References

A Technical Guide to the Spectroscopic Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid

This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-2-hydroxy-3-methylbutanoic acid. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic properties of this chiral building block.

Introduction

This compound, also known as L-alpha-hydroxyisovaleric acid, is a valuable chiral building block used in the synthesis of various pharmaceutical compounds and other complex organic molecules.[1] Its chemical formula is C5H10O3, and it has a molecular weight of 118.13 g/mol .[1] Accurate spectroscopic characterization is crucial for verifying its identity, purity, and structure in research and development settings.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound. Note that standard spectroscopic techniques do not differentiate between enantiomers, so the data provided for the racemic or unspecified form of 2-hydroxy-3-methylbutanoic acid is applicable to the (S)-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.83-3.84 | Doublet | 1H | H-2 (CH-OH) |

| ~2.00-2.04 | Multiplet | 1H | H-3 (CH) |

| ~0.96 | Doublet | 3H | CH₃ |

| ~0.83 | Doublet | 3H | CH₃ |

Data sourced from the Human Metabolome Database (HMDB) for 2-Hydroxy-3-methylbutyric acid in water at 500 MHz.[2][3]

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~180 | C-1 (C=O) |

| ~75 | C-2 (CH-OH) |

| ~32 | C-3 (CH) |

| ~18 | C-4 (CH₃) |

| ~16 | C-5 (CH₃) |

Note: Specific experimental ¹³C NMR data was not available in the search results. The provided data is a typical representation based on spectral databases for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[4]

| Frequency (cm⁻¹) | Description of Vibration | Functional Group |

| 3500-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2970 | C-H stretch | Alkane |

| ~1725 | C=O stretch | Carboxylic Acid |

| ~1470 | C-H bend | Alkane |

| ~1240 | C-O stretch | Carboxylic Acid/Alcohol |

Note: The IR data is a generalized representation based on typical functional group frequencies, as a spectrum for the specific compound was not found.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.[5] For this compound, electrospray ionization (ESI) is a common technique.[6]

MS Data (ESI)

| m/z | Ion |

| 117.1 | [M-H]⁻ |

Data corresponds to the deprotonated molecule observed in negative ion mode ESI-MS/MS.[7]

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in an NMR tube.[8] The choice of solvent can affect the chemical shifts.

-